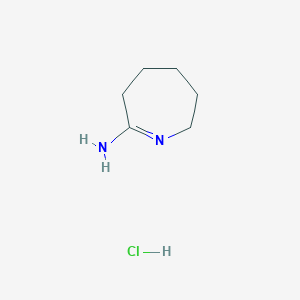

3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

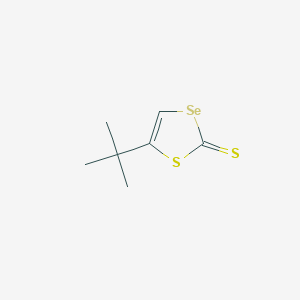

3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride is a chemical compound with the linear formula C13H16ClF3N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is also known as 2H-Azepin-7-amine, 3,4,5,6-tetrahydro- .

Molecular Structure Analysis

The molecular structure of 3,4,5,6-tetrahydro-2H-azepin-7-amine is represented by the formula C6H12N2 . The compound has a molecular weight of 112.1729 . The structure can be represented by the SMILES notation NC1=NCCCCC1 .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6-tetrahydro-2H-azepin-7-amine are not well-documented. The compound has a molecular weight of 112.1729 . Unfortunately, information on its melting point, boiling point, density, and refractive index is not available .Wissenschaftliche Forschungsanwendungen

Axial Stereocontrol in Tropos Dibenz[c,e]azepines

Research by Balgobin et al. (2017) explored the synthesis of 6,7-dihydro-5H-dibenz[c,e]azepines, which incorporate a secondary amine and exhibit center-axis chirality. These compounds were synthesized through Pd-catalyzed intramolecular direct arylation and displayed axial bias due to the orientation of substituents, demonstrating potential in ligand design for asymmetric catalysis (Balgobin et al., 2017).

Synthesis of Azepino and Pyridopyrazino Derivatives

Bonacorso et al. (1995) reported on the synthesis of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines from reactions involving primary amines and ammonia. These compounds contribute to the diverse toolkit of heterocyclic chemistry, with potential applications in developing pharmacologically active molecules (Bonacorso, Mack, & Effenberger, 1995).

Development of Chiral Seven-Member Cyclic Amines

Li et al. (2017) developed an efficient asymmetric hydrogenation method for azepine/oxazepine-type seven-member cyclic imine hydrochlorides using Rh/bisphosphine-thiourea ligand ZhaoPhos. This method produces chiral seven-member cyclic amines with excellent yields and enantioselectivities, highlighting their significance in asymmetric synthesis and potential pharmaceutical applications (Li et al., 2017).

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced a new family of room temperature ionic liquids derived from azepane, demonstrating an innovative approach to utilizing this compound. These ionic liquids have potential applications in green chemistry and industrial processes, offering alternatives to traditional solvents with their unique physical properties (Belhocine et al., 2011).

Safety and Hazards

The safety and hazards associated with 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty with respect to this product . Therefore, users should handle it with care and take necessary precautions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c7-6-4-2-1-3-5-8-6;/h1-5H2,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMDLBQFLKOPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)

![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)

methanone](/img/structure/B2890089.png)

![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)